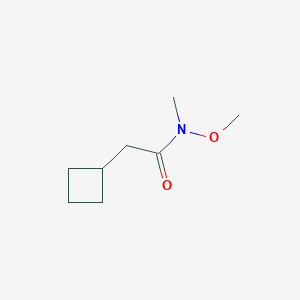

2-Cyclobutyl-n-methoxy-n-methylacetamide

CAS No.:

Cat. No.: VC17514443

Molecular Formula: C8H15NO2

Molecular Weight: 157.21 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C8H15NO2 |

|---|---|

| Molecular Weight | 157.21 g/mol |

| IUPAC Name | 2-cyclobutyl-N-methoxy-N-methylacetamide |

| Standard InChI | InChI=1S/C8H15NO2/c1-9(11-2)8(10)6-7-4-3-5-7/h7H,3-6H2,1-2H3 |

| Standard InChI Key | VHRWHCIVWSWPFQ-UHFFFAOYSA-N |

| Canonical SMILES | CN(C(=O)CC1CCC1)OC |

Introduction

Chemical Structure and Nomenclature

The molecular structure of 2-cyclobutyl-N-methoxy-N-methylacetamide (CAS: 227322-00-1) consists of an acetamide core modified with three key groups:

-

A cyclobutyl ring attached to the α-carbon of the acetamide.

-

N-methoxy and N-methyl substituents on the amide nitrogen.

The compound’s systematic IUPAC name is N-methoxy-N-methyl-2-(cyclobutyl)acetamide. Its molecular formula is C₈H₁₅NO₂, with a molecular weight of 157.21 g/mol. The cyclobutyl group introduces steric strain due to its non-planar ring structure, which may influence reactivity and binding interactions in biological systems .

Synthesis and Manufacturing

Synthetic Routes

The synthesis of N-methoxy-N-methylacetamide derivatives typically follows a two-step protocol involving acyl chloride formation and amide coupling. For 2-cyclobutyl-N-methoxy-N-methylacetamide, the pathway likely involves:

-

Preparation of Cyclobutylacetyl Chloride:

Cyclobutylacetic acid is treated with thionyl chloride (SOCl₂) or oxalyl chloride to form the corresponding acyl chloride. -

Amide Formation:

The acyl chloride reacts with N-methoxy-N-methylamine (Weinreb amine) in the presence of a base such as triethylamine (TEA) to yield the target compound. This method mirrors the synthesis of N-methoxy-N-methylacetamide described in ChemicalBook , where acetyl chloride reacts with N,O-dimethylhydroxylamine hydrochloride under inert conditions:Substituting acetyl chloride with cyclobutylacetyl chloride would produce the cyclobutyl variant.

Optimization and Yield

Key reaction parameters include:

-

Temperature: Reactions are conducted at 0°C to 22°C to minimize side reactions .

-

Solvent: Dichloromethane (DCM) is commonly used due to its low polarity and compatibility with acyl chlorides.

-

Workup: Quenching with saturated NaHCO₃ followed by extraction and drying (MgSO₄) ensures high purity .

Reported yields for analogous compounds range from 78% for N-methoxy-N-methylacetamide to lower yields for more complex derivatives .

Physicochemical Properties

Spectral Data

While experimental data for 2-cyclobutyl-N-methoxy-N-methylacetamide is scarce, its structural analogs provide benchmarks:

-

¹H NMR: Expected signals include a singlet for N-methyl (δ 3.13 ppm), N-methoxy (δ 3.65 ppm), and cyclobutyl protons (δ 1.5–2.5 ppm) .

-

¹³C NMR: Peaks for the carbonyl carbon (δ ~172 ppm), cyclobutyl carbons (δ 25–35 ppm), and methoxy/methyl groups (δ 19–61 ppm) .

Stability and Solubility

-

Stability: Stable under inert conditions but may hydrolyze in acidic or basic environments due to the amide bond.

-

Solubility: Likely soluble in organic solvents (DCM, THF) and sparingly soluble in water.

Pharmacological and Biochemical Applications

Role as a Synthetic Intermediate

N-methoxy-N-methylacetamides (Weinreb amides) are pivotal in organic synthesis for ketone formation via Grignard or organolithium reagent additions . The cyclobutyl variant could serve as a precursor to cyclobutyl ketones, which are valuable in medicinal chemistry for their conformational rigidity .

Future Directions

-

Synthetic Applications: Explore its utility in synthesizing cyclobutyl-containing pharmaceuticals.

-

Biological Screening: Evaluate antimicrobial or anticancer activity given the cyclobutyl group’s prevalence in bioactive molecules .

-

Metabolic Studies: Investigate in vitro and in vivo metabolism using human S9 fractions or hepatocyte models .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume